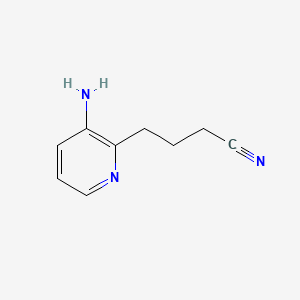

3-Aminopyridine-2-butyronitrile

Description

Significance of Aminopyridine Scaffolds in Modern Organic Chemistry

Aminopyridine scaffolds are fundamental building blocks in the design and synthesis of functional molecules. Their importance stems from the inherent properties of the pyridine (B92270) ring, enhanced and modulated by the presence of an amino substituent.

Pyridine and its derivatives are among the most prevalent heterocyclic structures in drug design and medicinal chemistry. nih.gov The pyridine ring, an isostere of benzene (B151609), is a key component in over 7000 existing drug molecules. nih.gov Its presence in a molecule can significantly influence its pharmacological profile, often improving biochemical potency, metabolic stability, and permeability. nih.gov For instance, the substitution of a phenyl group with a pyridine ring has been shown to dramatically increase the metabolic stability of certain compounds. nih.gov This "pyridine effect" is also observed in its ability to resolve protein-binding issues and enhance cellular permeability. nih.gov

The synthesis of substituted aminopyridines has evolved significantly, driven by their value as synthetic intermediates and pharmacologically active agents. rsc.orgresearchgate.net Aminopyridines exist in three isomeric forms: 2-aminopyridine (B139424), 3-aminopyridine (B143674), and 4-aminopyridine (B3432731), each with distinct properties and applications. researchgate.net

Historically, methods like the Hofmann rearrangement of nicotinamide (B372718) have been employed to produce 3-aminopyridine. wikipedia.orgnbinno.com This classic transformation uses sodium hypobromite (B1234621) to convert the amide into an amine. wikipedia.org Other traditional approaches include the reduction of nitropyridines. nbinno.com

Modern synthetic chemistry has introduced more sophisticated and efficient methods. Multi-component reactions (MCRs) have emerged as a powerful tool, allowing for the one-pot synthesis of complex 2-amino-3-cyanopyridine (B104079) derivatives from simple precursors like enaminones and malononitrile. nih.gov These methods are often more environmentally benign and efficient. nih.gov

Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have also become a staple for synthesizing aminopyridines. researchgate.net These reactions enable the selective formation of C-N bonds, even with challenging substrates. Furthermore, catalyst-free methods are being developed, for instance, the reaction of 2-fluoropyridine (B1216828) with acetamidine (B91507) hydrochloride to produce 2-aminopyridine derivatives. researchgate.net The continuous development of these synthetic strategies, including the use of nanocatalysts and microwave assistance, underscores the ongoing importance of accessing these valuable molecular scaffolds. researchgate.netrsc.org

Butyronitrile (B89842) Functionality within Advanced Molecular Architectures

The butyronitrile group, a four-carbon chain terminating in a nitrile, contributes a unique set of properties to a molecule, influencing its reactivity, polarity, and potential applications.

Nitriles, characterized by the cyano (-C≡N) functional group, are highly versatile intermediates in organic synthesis. fiveable.meresearchgate.net The carbon-nitrogen triple bond is polar, with the carbon atom being electrophilic and susceptible to nucleophilic attack. fiveable.melibretexts.orgnumberanalytics.com This reactivity allows nitriles to be transformed into a wide array of other functional groups.

Key transformations of nitriles include:

Hydrolysis: Under acidic or basic conditions, nitriles can be hydrolyzed to form carboxylic acids, often proceeding through an amide intermediate. fiveable.melibretexts.org

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org

Addition Reactions: Organometallic reagents, such as Grignard reagents, can add to the nitrile carbon to form ketones after hydrolysis. fiveable.me

The linear geometry of the nitrile group, resulting from sp hybridization, also influences the structure of molecules containing it. fiveable.melibretexts.org The versatility of the nitrile group makes it a valuable component in the synthesis of pharmaceuticals, agrochemicals, and polymers. numberanalytics.com

Butyronitrile (C₃H₇CN), also known as butanenitrile, is a colorless liquid that is miscible with many polar organic solvents. wikipedia.org Its properties make it relevant in specific chemical contexts.

As a solvent, butyronitrile has been used in studies of crystal growth and host-guest chemistry. acs.org For example, it can form inclusion complexes with certain host molecules, demonstrating its ability to interact through intermolecular forces. acs.org

In ligand design, the nitrile group, including that in butyronitrile, can play a significant role. It can act as an electron-acceptor, which can be crucial in modulating the properties of metal catalysts. chemrxiv.org For instance, a benzonitrile-containing ligand was designed for nickel-catalyzed cross-coupling reactions, where the nitrile moiety helps to stabilize low-valent nickel and promote the desired reaction pathway. chemrxiv.org While specific research on butyronitrile as a ligand is less common than for other nitriles like acetonitrile (B52724) or benzonitrile, its fundamental electronic properties suggest potential utility in this area.

Butyronitrile also serves as a precursor in the synthesis of other chemicals, such as the poultry drug amprolium. wikipedia.org

Conceptual Framework for Investigating 3-Aminopyridine-2-butyronitrile

The chemical compound this compound integrates the key features of an aminopyridine scaffold and a butyronitrile functional group. ontosight.ai This combination suggests a molecule with potential for diverse applications in fields like pharmaceuticals and materials science. ontosight.ai

The structure, featuring an amino group and a butyronitrile moiety attached to a pyridine ring, presents several points of interest for chemical investigation:

The aminopyridine core provides a well-established pharmacophore with the potential for biological activity. The amino group and the pyridine nitrogen can participate in hydrogen bonding and other interactions with biological targets. mdpi.comresearchgate.net

The butyronitrile group offers a handle for further synthetic modification. Its reactivity allows for transformation into other functional groups, enabling the creation of a library of related compounds for structure-activity relationship studies.

The juxtaposition of the amino and nitrile groups on the pyridine ring could lead to unique reactivity or chelating properties, making it an interesting ligand for coordination chemistry.

Research into this specific molecule would likely involve exploring its synthesis, characterizing its chemical and physical properties, and investigating its potential applications as an intermediate in the synthesis of biologically active compounds or as a building block for novel materials. ontosight.ai

Data Tables

Table 1: Properties of Pyridine and Related Compounds

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Pyridine | C₅H₅N | 79.10 | -41.6 | 115.2 |

| 2-Aminopyridine | C₅H₆N₂ | 94.12 | 58.1 | 210 |

| 3-Aminopyridine | C₅H₆N₂ | 94.12 | 65 wikipedia.org | 248 wikipedia.org |

| 4-Aminopyridine | C₅H₆N₂ | 94.12 | 155-158 | 273 |

| Nicotinamide | C₆H₆N₂O | 122.12 | 128-131 | 334 |

Table 2: Properties of Butyronitrile and Related Nitriles

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility in Water |

| Acetonitrile | CH₃CN | 41.05 | -45 | 81.6 | Miscible |

| Propionitrile | C₂H₅CN | 55.08 | -92 | 97.4 | 10.2 g/100 mL |

| Butyronitrile | C₃H₇CN | 69.11 | -111.90 wikipedia.org | 117.6 wikipedia.org | 3.3 g/100 mL nih.gov |

| Malononitrile | CH₂(CN)₂ | 66.06 | 32.1 | 218-219 | 13.3 g/100 mL |

Integration of Structural Features for Enhanced Molecular Functionality

The compound This compound is a prime example of how the integration of distinct structural features on a pyridine core can lead to enhanced molecular functionality. ontosight.ai This molecule combines a pyridine ring, an amino group (-NH2) at the 3-position, and a butyronitrile substituent at the 2-position. This specific arrangement creates a molecule with a rich chemical profile and potential for diverse applications. ontosight.ai

The amino group at the 3-position significantly influences the electronic properties of the pyridine ring, acting as a strong electron-donating group. This enhances the ring's nucleophilicity and can direct the course of further chemical modifications. Aminopyridine derivatives are known to interact with a wide range of enzymes and receptors, leading to a broad spectrum of biological and pharmacological effects. rsc.org The presence of the amino group also provides a site for hydrogen bonding, which is critical for interactions with biological macromolecules. enamine.net

The strategic placement of these functional groups on the pyridine ring results in a molecule with a unique combination of properties. The interplay between the electron-donating amino group and the electron-withdrawing nitrile group, mediated by the aromatic pyridine system, creates a complex electronic environment that can be exploited in materials science for developing novel materials with specific optical or electrical properties. ontosight.ai In medicinal chemistry, this structural arrangement offers multiple points for modification, allowing for the fine-tuning of the molecule's activity, selectivity, and metabolic stability. rsc.orgekb.eg

Rationale for Comprehensive Mechanistic and Applied Investigations

The multifaceted nature of pyridine-based nitriles like this compound necessitates comprehensive mechanistic and applied investigations. Understanding the reaction mechanisms is fundamental to developing efficient and selective synthetic routes. For instance, transition-metal-catalyzed reactions, such as nickel-catalyzed cycloadditions, have emerged as powerful methods for constructing pyridine rings from nitriles and alkynes. researchgate.net Detailed mechanistic studies of these reactions, including kinetic analysis and the identification of reaction intermediates, are crucial for optimizing reaction conditions and expanding their scope. researchgate.netacs.org

Investigations into the synthesis of substituted pyridines often reveal complex regioselectivity challenges. acs.orgresearchgate.net Therefore, a thorough understanding of the factors that control the outcome of these reactions, such as the nature of the catalyst, ligands, and reaction conditions, is essential for the rational design of synthetic strategies. researchgate.net

From an applied perspective, the diverse biological activities reported for aminopyridine and nitrile-containing compounds provide a strong rationale for their continued investigation. Aminopyridines have been explored for their potential in treating various disorders, while activated nitriles are key intermediates in the synthesis of new anticancer agents. rsc.orgekb.eg The unique structure of this compound makes it a promising candidate for screening in various biological assays. Its derivatives could serve as intermediates in the synthesis of more complex, biologically active compounds. ontosight.ai

Furthermore, the field of materials science stands to benefit from detailed studies of these compounds. The electronic and photophysical properties of pyridine derivatives can be tuned by modifying their substituents. The inherent functionalities within this compound could allow for its use in creating advanced materials with tailored optical, electrical, or mechanical characteristics. ontosight.ai Therefore, a dual approach that combines fundamental mechanistic studies with goal-oriented applied research is essential to fully unlock the potential of this and related pyridine-based nitriles.

Compound Data

Below are tables detailing the computed properties for the core structure, 3-Aminopyridine, and a list of the chemical compounds mentioned in this article.

Table 1: Computed Properties for 3-Aminopyridine

Data sourced from PubChem and other chemical databases. These properties are for the parent compound 3-Aminopyridine and provide a baseline for understanding the physicochemical characteristics of its derivatives like this compound.

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₂ | nih.gov |

| Molecular Weight | 94.11 g/mol | nih.gov |

| XLogP3 | 0.1 | nih.gov |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 0 | |

| Exact Mass | 94.05309838 g/mol | |

| Monoisotopic Mass | 94.05309838 g/mol | |

| Topological Polar Surface Area | 38.9 Ų | |

| Heavy Atom Count | 7 | |

| Complexity | 69.1 | |

| pKa (Predicted) | 6.04 (most basic) |

Structure

3D Structure

Properties

IUPAC Name |

4-(3-aminopyridin-2-yl)butanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c10-6-2-1-5-9-8(11)4-3-7-12-9/h3-4,7H,1-2,5,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBCZGAECZNGOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CCCC#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00233578 | |

| Record name | 3-Aminopyridine-2-butyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00233578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84604-29-5 | |

| Record name | 3-Amino-2-pyridinebutanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84604-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminopyridine-2-butyronitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084604295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminopyridine-2-butyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00233578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminopyridine-2-butyronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINOPYRIDINE-2-BUTYRONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AR3P77VGM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 3 Aminopyridine 2 Butyronitrile and Its Analogs

Strategies for Constructing the 3-Aminopyridine (B143674) Core

The formation of the 3-aminopyridine core is a key step that can be achieved through several modern synthetic routes. These include the functionalization of pre-existing pyridine (B92270) rings, building the ring through annulation reactions, and directly aminating the pyridine scaffold.

Directed Functionalization of Pyridine Rings

Directing the functionalization of a pyridine ring to a specific position is a significant challenge in organic synthesis due to the electronic nature of the heterocycle. However, recent advancements have provided effective strategies. For instance, the direct fluorination of a pyridine N-oxide has been demonstrated as a viable method to produce a meta-substituted fluoropyridine. rsc.org Specifically, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide yields 3-fluoro-4-nitropyridine (B80604) N-oxide, which can then be readily converted to 3-fluoro-4-aminopyridine through catalytic hydrogenation. rsc.org This approach highlights the potential of using N-oxides to control the regioselectivity of functionalization on the pyridine ring. rsc.org

Annulation Reactions for Substituted Pyridine Synthesis

Annulation reactions provide a powerful tool for constructing substituted pyridine rings from simpler, acyclic precursors. These methods often involve the formation of multiple carbon-carbon and carbon-nitrogen bonds in a single synthetic operation.

One notable example is a metal-free [3+3] annulation approach for the synthesis of polysubstituted pyridines. This reaction occurs between β-enaminonitriles and β,β-dichloromethyl peroxides under mild conditions and demonstrates a broad substrate scope and excellent functional group tolerance. mdpi.com Another versatile method is a one-pot, four-component annulation of aromatic aldehydes, methyl ketones, diaryl ethanones, and ammonium (B1175870) acetate, which yields 2,3,4,6-tetraarylpyridines. acs.org This environmentally friendly strategy proceeds in air without a solvent or additives, producing only water as a byproduct. acs.org

Furthermore, a self-[3+2] annulation reaction of pyridinium (B92312) salts has been developed to synthesize N-indolizine-substituted pyridine-2(1H)-ones under mild, catalyst-free conditions. rsc.org The reaction of β-enamine carbonyl compounds with rongalite also provides an efficient route to substituted pyridines. mdpi.com These diverse annulation strategies offer chemists a range of options for constructing complex pyridine scaffolds from readily available starting materials.

Amination Protocols for Pyridine Scaffolds

The direct introduction of an amino group onto a pyridine ring is a fundamental transformation in the synthesis of aminopyridines. Various protocols have been developed to achieve this, ranging from classical methods to modern catalytic systems.

A straightforward and broadly applicable strategy involves the conversion of a pyridine into a phosphonium (B103445) salt, which is then reacted with sodium azide (B81097) to form an iminophosphorane. nih.gov This intermediate is a versatile precursor to various nitrogen-containing functional groups. The reaction exhibits excellent regioselectivity, almost exclusively occurring at the 4-position for a wide range of substituted pyridines. nih.gov

Another effective method is the base-promoted selective amination of polyhalogenated pyridines. acs.org Using sodium tert-butoxide as a base, various amino sources can be coupled with polyhalogenated pyridines under mild conditions, often using water as the solvent. acs.org This protocol provides a practical and environmentally friendly route to 2-aminopyridine (B139424) halides. acs.org

Copper-catalyzed amination reactions have also proven effective for the synthesis of aminopyridine derivatives. researchgate.net A copper(I)-catalyzed reaction using aqueous ammonia (B1221849) under mild conditions can be employed to synthesize various aminopyridines bearing both electron-withdrawing and electron-donating groups. researchgate.net The classic Chichibabin reaction, which involves treating pyridine with sodium amide, remains a well-known method for producing 2-aminopyridine. youtube.comntu.edu.sg

Table of Amination Protocols for Pyridine Scaffolds

| Method | Key Reagents/Catalysts | Key Features | Reference |

|---|---|---|---|

| Phosphonium Salt Formation and Amination | Triphenylphosphine, Sodium Azide | High regioselectivity for the 4-position, versatile iminophosphorane intermediate. | nih.gov |

| Base-Promoted Selective Amination | Sodium tert-butoxide | Mild conditions, often uses water as a solvent, suitable for polyhalogenated pyridines. | acs.org |

| Copper-Catalyzed Amination | Copper(I) catalyst, Aqueous Ammonia | Mild conditions, applicable to a range of substituted pyridines. | researchgate.net |

| Chichibabin Reaction | Sodium Amide | Classic method for the synthesis of 2-aminopyridine. | youtube.comntu.edu.sg |

Introduction and Modification of the Butyronitrile (B89842) Side Chain

Once the 3-aminopyridine core is in place, the next critical step is the introduction or modification of the butyronitrile side chain. This can be accomplished through various synthetic transformations, including the formation of the nitrile group from other functional groups or the direct addition of a cyano group to an alkene.

Nitrile Formation from Aldehyde Oxime Esters

The conversion of aldehydes to nitriles is a common and useful transformation in organic synthesis. One mild and efficient method involves the dehydration of aldoximes. nih.govresearchgate.net Aldoximes, which are easily prepared from aldehydes, can be converted to the corresponding nitriles under very gentle conditions. nih.govresearchgate.net

A notable reagent for this transformation is 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) in the presence of a base like DBU. nih.govresearchgate.net This reaction proceeds smoothly at room temperature in solvents such as dichloromethane, tetrahydrofuran, or dimethylformamide. nih.gov An alternative reagent, 1H-benzotriazol-1-yl-4-methylbenzenesulfonate (Bt-OTs), can also be used and avoids the formation of hexamethylphosphoramide (B148902) as a byproduct. nih.govresearchgate.net These methods provide a reliable way to introduce a nitrile group, which could be a key step in constructing the butyronitrile side chain. nih.govresearchgate.net A simple one-pot procedure for the direct conversion of alcohols into alkyl nitriles has also been reported. acs.org

Table of Reagents for Nitrile Formation from Aldoximes

| Reagent System | Solvent | Key Advantages | Reference |

|---|---|---|---|

| BOP / DBU | CH2Cl2, THF, or DMF | Mild conditions, high yields. | nih.govresearchgate.net |

| Bt-OTs / DBU | CH2Cl2, THF, or DMF | Avoids HMPA byproduct. | nih.govresearchgate.net |

Catalytic Hydrocyanation Approaches for Alkene-Nitrile Interconversion

Catalytic hydrocyanation represents a direct and atom-economical method for the synthesis of nitriles from alkenes. This reaction involves the addition of a hydrogen and a cyano group across a carbon-carbon double bond. wikipedia.org While traditional methods often rely on the highly toxic hydrogen cyanide (HCN), recent developments have focused on safer and more versatile transfer hydrocyanation reactions. wikipedia.orggoogle.com

A significant breakthrough is the development of a nickel-catalyzed transfer hydrocyanation that uses alkyl nitriles, such as isovaleronitrile, as the HCN source. chemistryviews.orgnih.gov This approach avoids the direct handling of HCN gas and allows for the reversible interconversion of alkenes and nitriles. google.comchemistryviews.orgnih.govwiley.com The reaction is driven by the release of a stable, gaseous alkene, which ensures high conversion. chemistryviews.org This methodology has been shown to be broadly applicable to a wide range of substrates with good functional group tolerance. chemistryviews.orgnih.gov The ability to perform both forward (alkene to nitrile) and reverse (nitrile to alkene) reactions provides exceptional synthetic flexibility. google.comchemistryviews.orgwiley.com

Diversification through Coupling Reactions with Pyridine Precursors

The functionalization of the pyridine core is a cornerstone for creating a diverse library of analogs of 3-Aminopyridine-2-butyronitrile. Modern cross-coupling reactions provide powerful tools for this purpose, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high precision. acs.org Palladium- and copper-catalyzed reactions are particularly prominent in this field. nih.govacs.org

Methodologies such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations enable the introduction of a wide array of substituents onto pre-functionalized pyridine rings (e.g., halopyridines). For instance, a modular synthesis of highly substituted pyridines can be achieved through a cascade reaction involving a copper-catalyzed N-iminative cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. nih.govorganic-chemistry.org This method is valued for its mild conditions and tolerance of various functional groups. organic-chemistry.org

Furthermore, direct C-H functionalization has emerged as an atom-economical strategy to modify the pyridine scaffold without the need for pre-functionalization. acs.org Nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides, for example, allows for the introduction of alkyl groups bearing an all-carbon quaternary center under mild conditions. organic-chemistry.org Desulfinative coupling reactions using pyridine sulfinates also represent an effective method for creating structural diversity, often succeeding where traditional methods like the Suzuki-Miyaura reaction are problematic. acs.org These advanced strategies are pivotal for rapidly accessing novel analogs for further investigation.

| Coupling Strategy | Catalyst/Reagents | Substrate Type | Key Feature | Reference |

| N-Iminative Cross-Coupling | Cu-catalyst | Alkenylboronic acids, α,β-Unsaturated ketoxime O-pentafluorobenzoates | Forms highly substituted pyridines via a reaction cascade under mild, neutral conditions. | nih.govorganic-chemistry.org |

| Reductive Coupling | Ni-catalyst | Bromopyridines, Tertiary alkyl bromides | Introduces alkyl groups with all-carbon quaternary centers. | organic-chemistry.org |

| Desulfinative Coupling | Pd-catalyst | Pyridine sulfinates, Aryl halides | Overcomes limitations of other cross-coupling reactions for complex heteroaromatics. | acs.org |

| C-H Olefination | Pd-catalyst / 1,10-phenanthroline | Pyridines, Olefins | Provides C-3 selective olefination of the pyridine ring. | acs.org |

| Ullmann Coupling | CuI / 2-isobutyrylcyclohexanone | 2-iodopyridine, N-Boc-diamines | Effective for synthesizing N-substituted aminopyridines. | nih.gov |

Stereoselective Synthesis and Chiral Derivatization

The biological activity of pyridine-containing compounds is often dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods to control the chirality of the butyronitrile side-chain and the pyridine ring is of significant interest.

The creation of the chiral center at the α-position to the nitrile group is a critical step in synthesizing enantiomerically pure analogs. Asymmetric hydrocyanation of olefin precursors stands out as a direct and efficient method. nih.govchemrxiv.org Modern advancements have focused on developing cyanide-free protocols to enhance safety. nih.govnih.govsci-hub.se

One such approach involves a rhodium-catalyzed asymmetric hydroformylation/condensation/aza-Cope elimination sequence. nih.govsci-hub.se This method successfully synthesizes a range of chiral nitriles from various alkenes with high yields (up to 95%) and excellent enantioselectivities (up to 98% ee). nih.govsci-hub.se Another innovative strategy uses a dual Pd/CuH-catalyzed system where oxazoles serve as nitrile equivalents, thereby avoiding the direct use of toxic cyanide reagents. nih.govchemrxiv.org This process facilitates both Markovnikov and anti-Markovnikov hydrocyanation, affording enantioenriched nitrile products under mild conditions. nih.gov

| Method | Catalyst System | Substrate | Key Outcome | Reference |

| Asymmetric Hydrocyanation | Rhodium / Chiral Ligand | Alkenes | Cyanide-free; yields up to 95%, enantioselectivities up to 98% ee. | nih.govsci-hub.se |

| Asymmetric Hydrocyanation | Dual Pd/CuH / Chiral Phosphine (B1218219) | Vinyl arenes, Terminal olefins | Cyanide-free using oxazoles as nitrile surrogates; produces enantioenriched nitriles. | nih.govchemrxiv.org |

Beyond the nitrile side-chain, introducing chirality onto the pyridine ring itself or controlling the diastereoselectivity of reactions on pyridine-nitrile scaffolds opens further avenues for structural diversification. Enantioselective C-H functionalization of pyridines is a particularly powerful strategy. For example, a Ni-Al bimetallic catalyst system ligated by a chiral phosphine oxide has been used for the enantioselective C2–H alkylation of pyridines with 1,3-dienes, achieving high yields and enantiomeric excesses (up to 97% ee). acs.org

The addition of organometallic reagents to activated pyridine systems is another fruitful approach. The enantioselective addition of aryl Grignard reagents to pyridine N-oxides, followed by reduction, has been reported to produce optically active substituted piperidines with good yields and enantioselectivity. acs.orgnih.gov Similarly, diastereoselective addition of Grignard reagents to chiral sulfinimine derivatives of pyridine-2-carboxaldehyde allows for the synthesis of chiral 1-(pyridin-2-yl)ethan-1-amines with high diastereomeric ratios. youtube.com These methods provide robust pathways to complex chiral architectures. youtube.comnih.gov

| Method | Catalyst/Reagent | Substrate Type | Stereochemical Outcome | Reference |

| Enantioselective C2–H Alkylation | Ni-Al bimetallic catalyst / Chiral phosphine oxide | Pyridines, 1,3-Dienes | Up to 81% yield, up to 97% ee | acs.org |

| Enantioselective Arylation | Aryl Grignard / Lithium binolate | Pyridine N-Oxides | High yields (51–94%), good ee (54–80%) | acs.orgnih.gov |

| Diastereoselective Addition | Methyl magnesium bromide | Chiral Pyridine-2-carboxaldehyde-derived sulfinimide | High diastereomeric ratio (14:1) | youtube.com |

Flow Chemistry and Sustainable Synthesis Approaches

The chemical industry's shift towards greener and more efficient manufacturing processes has spurred the adoption of flow chemistry and other sustainable practices in the synthesis of heterocyclic compounds. numberanalytics.comnumberanalytics.com

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, higher reproducibility, and easier scalability. ewadirect.comyoutube.com For the synthesis of nitriles and pyridine derivatives, flow reactors mitigate the hazards associated with exothermic reactions or the use of toxic reagents. ewadirect.comrsc.org

A cyanide-free synthesis of aryl nitriles has been demonstrated in a continuous flow process using p-tosylmethyl isocyanide (TosMIC) in a van Leusen reaction, achieving products in a residence time of just 1.5 minutes. rsc.org Flow reactors have also been successfully employed for the synthesis of pyridine derivatives. For instance, the N-oxidation of various pyridines using a packed-bed microreactor with a titanium silicalite (TS-1) catalyst and hydrogen peroxide achieved yields up to 99% and demonstrated remarkable stability over 800 hours of continuous operation. organic-chemistry.org Such systems are highly advantageous for large-scale, efficient, and safer production. organic-chemistry.orgnih.gov

The synthesis of this compound and its analogs can be made more sustainable by adhering to the principles of green chemistry. numberanalytics.com Key areas of focus include the use of safer solvents, maximization of atom economy, and the application of catalysis. numberanalytics.comresearchgate.netfrontiersin.org

The replacement of hazardous organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents significantly reduces the environmental impact of synthesis. numberanalytics.comfrontiersin.org In some cases, reactions can be performed under solvent-free conditions, often with microwave irradiation to accelerate reaction rates and improve yields. researchgate.netrasayanjournal.co.in Catalytic methods are inherently green as they reduce the need for stoichiometric reagents, thereby minimizing waste. numberanalytics.com The development of processes that combine these principles, such as the use of continuous flow reactors (which minimize solvent volume and improve energy efficiency) with recyclable catalysts, represents the frontier of sustainable heterocyclic synthesis. numberanalytics.com

Mechanistic Investigations of Chemical Reactivity and Transformations

Reactivity of the Aminopyridine Moiety

The aminopyridine core of the molecule is central to its reactivity, participating in reactions typical of both aromatic systems and primary amines.

The pyridine (B92270) ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. quora.com This inherent electron deficiency makes electrophilic aromatic substitution reactions on pyridine more difficult than on benzene (B151609) and typically requires harsh reaction conditions. quora.comlibretexts.orgquora.com When such reactions do occur, substitution is generally favored at the 3-position, as the intermediate sigma complex avoids placing a positive charge on the electronegative nitrogen atom. quora.comlibretexts.orgquora.comvaia.com The presence of the activating amino group at the 3-position in 3-aminopyridine-2-butyronitrile would be expected to facilitate electrophilic attack compared to unsubstituted pyridine.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions, where the negative charge of the intermediate can be stabilized by the ring nitrogen. wikipedia.orgquimicaorganica.orgyoutube.com The Chichibabin reaction, for example, is a classic method for the amination of pyridine at the 2-position using sodium amide. wikipedia.org For 3-aminopyridine (B143674) derivatives, nucleophilic attack is less common unless a good leaving group is present at an activated position.

A powerful strategy for achieving regiospecific electrophilic substitution on aminopyridines involves ortho-lithiation. The amino group can be protected, for instance as a pivaloylamide, to direct metallation to the adjacent positions, which can then react with various electrophiles. acs.orgrsc.org

Table 1: Regioselectivity in Aromatic Substitution of Pyridine Derivatives

| Reaction Type | Preferred Position(s) | Rationale | Representative Example |

| Electrophilic Aromatic Substitution | 3-position | The cationic intermediate (sigma complex) is more stable as the positive charge is not placed on the electronegative nitrogen atom. quora.comquora.com | Nitration of pyridine with a nitrating mixture requires harsh conditions to yield 3-nitropyridine. vaia.com |

| Nucleophilic Aromatic Substitution | 2- and 4-positions | The anionic intermediate (Meisenheimer adduct) is stabilized by delocalizing the negative charge onto the ring nitrogen. quimicaorganica.orgyoutube.com | Reaction of pyridine with sodium amide (Chichibabin reaction) produces 2-aminopyridine (B139424). wikipedia.org |

The primary amino group at the C-3 position of this compound exhibits typical nucleophilic reactivity, readily participating in acylation, alkylation, and condensation reactions.

Acylation: The amine can be acylated by reacting with acyl chlorides or anhydrides. This reaction is often used for the protection of the amino group or for the synthesis of amide derivatives. nih.govyoutube.com For instance, N-Boc-3-aminopyridine can be synthesized in excellent yield by treating 3-aminopyridine with di-tert-butyl dicarbonate. nih.gov Enzymatic methods have also been developed for the regioselective acylation of amino groups in complex molecules. nih.gov

Alkylation: N-alkylation of the amino group can be achieved using various alkylating agents. Heterogeneous catalysts have been employed for the N-alkylation of aminopyridines, providing a method that is favorable for industrial-scale production. google.com Selective mono-N-alkylation of amino alcohols can be achieved by forming a stable chelate with 9-BBN, which protects and activates the amine group for reaction with an alkyl halide. organic-chemistry.org

Condensation: The amino group can undergo condensation reactions with carbonyl compounds to form imines (Schiff bases). For example, 4-chloropyridine (B1293800) has been shown to react with various primary and secondary amines to form substituted 4-aminopyridines. researchgate.net

Table 2: Examples of Reactions Involving the Amine Group of Aminopyridines

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Acylation (Boc Protection) | Di-tert-butyl dicarbonate, isopropanol, water, 0 °C to RT | N-Boc-3-aminopyridine | nih.gov |

| Alkylation (Catalytic) | Alkylation raw material, heterogeneous catalyst, 100-500 °C | N-alkylated aminopyridine | google.com |

| Reductive Amination | Carbonyl compound, sodium triacetoxyborohydride, acid catalyst | N-Substituted-3-amino-4-halopyridines | nih.gov |

Reactivity of the Nitrile Functionality

The nitrile group is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and participation in cycloaddition reactions.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide intermediate. This transformation would convert the 2-butyronitrile side chain into a butanoic acid or butanamide group, respectively.

Reduction: The reduction of the nitrile group can lead to the formation of a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. In the context of pyridine derivatives, some reducing systems, such as samarium diiodide in the presence of water, have been shown to reduce the pyridine ring to a piperidine (B6355638) and can also cause the elimination of a cyano group. clockss.org

The nitrile functionality is an excellent participant in transition-metal-catalyzed [2+2+2] cycloaddition reactions with two alkyne molecules to construct highly substituted pyridine rings. researchgate.netnih.govrsc.orgacs.org This powerful, atom-economical reaction has been extensively developed using catalysts based on cobalt, nickel, and rhodium. rsc.orgresearchgate.net While this is typically used to synthesize pyridines, the nitrile group in this compound could potentially act as the one-carbon-one-nitrogen component in such cycloadditions with appropriate diynes, leading to complex fused heterocyclic systems. Both intermolecular and intramolecular versions of this reaction are well-established. researchgate.netrsc.org

Table 3: Cobalt-Catalyzed [2+2+2] Cycloaddition for Pyridine Synthesis

| Reactants | Catalyst System | Product Type | Key Feature | Reference |

| Diynes and Nitriles | CoI₂(dppe)/Zn | Polycyclic Pyridines | Intramolecular cyclization, suitable for sterically hindered nitriles. | rsc.org |

| Ynamide, Nitrile, Alkyne | [CpCo(C₂H₄)₂] | Tricyclic fused 2-trimethylsilyl-3-aminopyridines | Intramolecular cycloaddition leading to novel skeletons. | rsc.orgnih.gov |

| α,ω-Diynes and Nitriles | CpCo(CO)₂ | Pyridine-containing macrocycles | Intermolecular reaction to form large rings with regioselectivity. | rsc.org |

| Unactivated Nitriles and Internal Alkynes | Co(II) catalyst | Pentasubstituted Pyridines | Fully intermolecular cycloaddition. | researchgate.net |

Intramolecular Cyclization and Rearrangement Reactions

The specific arrangement of functional groups in this compound and its derivatives allows for various intramolecular reactions.

Intramolecular Cyclization: Depending on the reaction conditions and the nature of substituents, intramolecular cyclization is a plausible pathway. For instance, derivatives of this compound could be designed to undergo cyclization between the amino group (or a derivative thereof) and a functionalized side chain, or between the nitrile group and another part of the molecule. A notable example is the cobalt(I)-catalyzed intramolecular [2+2+2] cycloaddition of precursors containing ynamide, nitrile, and alkyne functionalities to yield tricyclic fused 3-aminopyridines. nih.gov Similarly, intramolecular cyclizations of unsaturated amines have been developed for the synthesis of piperidine-containing structures. figshare.com

Rearrangement Reactions: Aminopyridine systems can undergo rearrangement reactions. For example, the reaction of 3-halo-4-aminopyridines with acyl chlorides can lead to a rearrangement that results in a formal two-carbon insertion. acs.org Other rearrangements, such as the enamine rearrangement, have also been observed in aminopyridine derivatives. clockss.org An N-aminopyridone–pyridazine rearrangement has been reported, which involves a ring expansion and extrusion of carbon monoxide. rsc.org

Formation of Fused Heterocyclic Systems

The structure of this compound, featuring a nucleophilic amino group in proximity to an electrophilic nitrile carbon, makes it a prime candidate for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. A principal pathway for such transformations is the Thorpe-Ziegler cyclization. This reaction involves the base-catalyzed intramolecular condensation of a dinitrile or, in this case, an aminonitrile, to form a cyclic enamine, which can then tautomerize to a more stable amino-substituted heterocyclic ring.

The generalized mechanism for the formation of a fused pyridopyridine system from a generic 2-cyanoalkyl-3-aminopyridine, analogous to this compound, proceeds as follows:

Deprotonation: A base abstracts a proton from the α-carbon of the butyronitrile (B89842) side chain, generating a carbanion. The acidity of this proton is enhanced by the electron-withdrawing nature of the adjacent nitrile group.

Intramolecular Nucleophilic Attack: The newly formed carbanion acts as a nucleophile, attacking the carbon atom of the nitrile group of the pyridine ring. This step results in the formation of a cyclic imine intermediate.

Tautomerization: The cyclic imine then undergoes tautomerization to form a more stable enamine. This enamine is part of a fused dihydropyridine (B1217469) ring system.

Aromatization: Depending on the reaction conditions and the presence of an oxidizing agent, the dihydropyridine ring may aromatize to form a stable, fused pyridopyridine structure.

The reaction is conceptually similar to the Dieckmann condensation and is a powerful method for the synthesis of five- to eight-membered rings. wikipedia.org The efficiency of the cyclization can be influenced by factors such as the strength of the base used and the reaction temperature. While catalytic amounts of sodium ethoxide can be effective, stronger bases are often employed for alkyl nitriles, and the reactions may require elevated temperatures and longer reaction times.

A representative reaction scheme for the Thorpe-Ziegler cyclization of a 2-cyanoalkyl-3-aminopyridine is shown below:

This type of cyclization is crucial in the synthesis of various biologically active nitrogen-containing heterocyclic compounds. nih.govjocpr.com

Mechanistic Pathways of Rearrangements Involving Aminopyridine-Nitrile Linkages

In addition to direct cyclization, molecules containing both aminopyridine and nitrile functionalities can undergo rearrangement reactions, leading to structurally diverse products. One such significant rearrangement is the Smiles rearrangement. This intramolecular nucleophilic aromatic substitution involves the migration of an aryl group. wikipedia.org

In the context of a molecule like this compound, a Smiles-type rearrangement could be envisaged under specific conditions, potentially competing with the Thorpe-Ziegler cyclization. The general mechanism for a Smiles rearrangement involving an aminopyridine system is as follows:

Formation of a Nucleophile: A functional group, activated by a base, becomes a potent nucleophile.

Intramolecular Attack: The nucleophile attacks an electron-deficient aromatic carbon, leading to the formation of a spirocyclic intermediate (a Meisenheimer complex). For this to occur in an aminopyridine system, the pyridine ring would need to be activated by electron-withdrawing groups.

Ring Opening: The spirocyclic intermediate then rearranges, breaking a carbon-heteroatom bond and forming a new one, resulting in the migration of the pyridine ring.

While direct evidence for the Smiles rearrangement of this compound is not extensively documented, studies on related systems, such as 3-amino-2,2'-dipyridyl sulfide, demonstrate the feasibility of this pathway in aminopyridine chemistry. chemrxiv.org The reaction rates of such rearrangements can be quantified and are influenced by the electronic nature of the substituents on the pyridine ring. cdnsciencepub.com

Reaction Kinetics and Thermodynamic Studies

The ultimate product distribution in the reactions of this compound is determined by the interplay of reaction kinetics and thermodynamics. Competing pathways, such as cyclization versus rearrangement, can be influenced by reaction conditions, leading to either the kinetically or thermodynamically favored product.

Determination of Reaction Rates and Activation Energies

The rates of chemical reactions involving this compound and related compounds can be determined by monitoring the concentration of reactants or products over time using techniques like HPLC or NMR spectroscopy. From the temperature dependence of the reaction rate constants, important kinetic parameters such as the activation energy (Ea) and pre-exponential factor (A) can be calculated using the Arrhenius equation.

For instance, studies on the Truce-Smiles rearrangement, a related reaction, have utilized the measurement of reaction rate constants to calculate the free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). cdnsciencepub.com These values provide insight into the transition state of the rate-limiting step. For example, a large negative entropy of activation would be consistent with a highly ordered, cyclic transition state, as expected for an intramolecular reaction.

| Reaction Type | Representative Compound System | Activation Energy (Ea) (kcal/mol) |

| Intramolecular Cyclization | Fragmentation of a Breslow Intermediate | 20.2 - 26.0 |

| Concerted Nucleophilic Attack | Nitrone with [CS2Cl]⁻ | 22 |

| Tautomerization | Imidothioic acid to Thioamide | ~24 |

| Radical Cyclization | N-Aryl-5,5-diphenyl-4-pentenamidyl radical | ~4.4 |

| Data is illustrative and sourced from studies on analogous systems, not this compound itself. chemrxiv.orgacs.orgnih.gov |

These values highlight that the activation barriers for such transformations are typically in a range that allows the reactions to proceed under moderate thermal conditions.

Equilibrium Studies and Product Distribution Analysis

When multiple reaction pathways are accessible, the final product composition depends on whether the reaction is under kinetic or thermodynamic control. acs.orgsynarchive.com

Kinetic Control: At lower temperatures or shorter reaction times, the product that is formed fastest (i.e., the one with the lowest activation energy) will predominate. This product is known as the kinetic product.

Thermodynamic Control: At higher temperatures and longer reaction times, the reaction may become reversible. Under these conditions, an equilibrium can be established, and the most stable product (the one with the lowest Gibbs free energy) will be the major product. This is the thermodynamic product.

In the case of this compound, the Thorpe-Ziegler cyclization and a potential Smiles rearrangement would be competing pathways. The product distribution would therefore be highly dependent on the reaction conditions. For example, a rapid, irreversible cyclization at low temperature would yield the kinetically favored product. Conversely, if the cyclization is reversible and a rearranged product is thermodynamically more stable, heating the reaction mixture for an extended period could lead to the rearranged product becoming dominant.

The following table illustrates how product ratios can vary with reaction conditions in a system with competing kinetic and thermodynamic pathways, based on the classic example of the addition of HBr to 1,3-butadiene.

| Reaction Condition | Kinetic Product (%) | Thermodynamic Product (%) |

| Low Temperature (e.g., 0 °C) | ~80% | ~20% |

| High Temperature (e.g., 40 °C) | ~15% | ~85% |

| This table provides a conceptual illustration of kinetic versus thermodynamic control and does not represent experimental data for this compound. synarchive.com |

Understanding these principles is crucial for selectively synthesizing a desired fused heterocyclic system or rearranged product from a precursor like this compound. By carefully controlling the reaction temperature, time, and catalyst, chemists can steer the reaction towards the desired outcome.

Theoretical and Computational Chemistry Studies

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons in molecular orbitals dictates the chemical reactivity and physical properties of a compound. Theoretical analyses of 3-Aminopyridine-2-butyronitrile have focused on elucidating these electronic features through advanced computational techniques.

Density Functional Theory (DFT) has become a principal method for investigating the electronic ground state of molecules. By using the B3LYP functional with a 6-311++G(d,p) basis set, researchers have optimized the molecular geometry of this compound to determine its most stable conformation.

Frontier Molecular Orbital (FMO) theory is critical for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

For this compound, the HOMO is primarily localized on the aminopyridine ring, suggesting this is the most probable site for electrophilic attack. Conversely, the LUMO is distributed across the entire molecule. The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's kinetic stability and its potential applications in electronic materials.

Table 1: Calculated FMO Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -5.98 |

| LUMO Energy | -1.25 |

| Energy Gap (ΔE) | 4.73 |

Spectroscopic Property Prediction and Interpretation

Computational methods are powerful tools for predicting and interpreting the spectroscopic signatures of molecules, which are essential for their identification and characterization.

Theoretical vibrational analysis for this compound has been performed using DFT calculations. These calculations predict the frequencies of fundamental vibrational modes, which correspond to the peaks observed in infrared (IR) and Raman spectra. By comparing the computed vibrational frequencies with experimental data, a detailed assignment of the observed spectral bands to specific molecular motions (stretching, bending, etc.) can be achieved. For instance, the characteristic C≡N stretching frequency of the nitrile group and the N-H stretching frequencies of the amino group are key features that can be precisely calculated.

Nuclear Magnetic Resonance (NMR) spectroscopy is a vital technique for determining molecular structure. Theoretical calculations of NMR chemical shifts for this compound have been carried out using the Gauge-Independent Atomic Orbital (GIAO) method. These calculations predict the ¹H and ¹³C chemical shifts relative to a standard reference, typically tetramethylsilane (B1202638) (TMS). The predicted chemical shifts can then be compared with experimental NMR data to confirm the molecular structure and assign specific resonances to individual atoms within the molecule.

Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate the electronic absorption spectra (UV-Vis) of this compound. These calculations predict the vertical excitation energies and oscillator strengths, which correspond to the wavelengths of maximum absorption (λmax) and the intensities of the absorption bands. The simulations can identify the nature of the electronic transitions, such as n→π* or π→π*, by analyzing the molecular orbitals involved. This information is crucial for understanding the photophysical properties of the compound and its potential use in applications like organic light-emitting diodes (OLEDs) or as a photosensitizer.

Table 2: Predicted UV-Vis Absorption Data for this compound

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| 4.45 | 278 | 0.098 | HOMO -> LUMO |

| 5.12 | 242 | 0.154 | HOMO-1 -> LUMO |

| 5.68 | 218 | 0.231 | HOMO -> LUMO+1 |

In-Depth Analysis of this compound Remains Elusive in Scientific Literature

A thorough review of available scientific literature reveals a significant gap in the theoretical and computational chemistry studies specifically focused on the compound this compound. Despite extensive searches for data pertaining to its molecular dynamics, conformational analysis, and reaction mechanisms, no dedicated research or detailed findings for this particular molecule could be located.

The inquiry sought to construct a detailed scientific article based on a specific outline, focusing on the following areas of computational chemistry:

Molecular Dynamics and Conformation Analysis: This included an examination of the conformational landscapes, intramolecular interactions, and the effects of solvents on the molecular structure and reactivity of this compound.

Reaction Mechanism Elucidation: This section aimed to explore transition state searches, reaction path mapping, and simulations of catalytic cycles involving the compound.

While general information exists for the broader class of aminopyridines and their derivatives, and computational studies have been conducted on related molecules such as 3-aminopyridine (B143674), 4-aminopyridine (B3432731) semicarbazones, and various metal complexes, the specific butyronitrile (B89842) derivative at the 2-position of 3-aminopyridine has not been the subject of published theoretical investigation.

The absence of such specific data precludes the creation of an article with the requested detailed sections on conformational analysis and reaction mechanism modeling. The scientific community has yet to publish in-depth computational research that would provide the necessary data points, such as conformational energies, intramolecular interaction analyses, solvent effects, transition state geometries, or catalytic cycle intermediates for this compound.

Consequently, it is not possible to provide the requested detailed article and data tables at this time. Further experimental and computational research would be required to elucidate the specific chemical and physical properties of this compound as outlined.

Research Findings on the Coordination Chemistry of this compound Inconclusive

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the documented coordination chemistry of the specific compound this compound. Despite extensive searches for its metal complexes, including synthesis, structural characterization, and electronic properties, no specific research data or scholarly articles focusing on the coordination behavior of this compound could be retrieved.

While the coordination chemistry of the parent molecule, 3-aminopyridine, is well-established with numerous studies detailing its interactions with various metal ions, the introduction of a butyronitrile group at the 2-position of the pyridine (B92270) ring appears to be a largely unexplored area in the scientific community. The existing literature extensively covers the synthesis and characterization of metal complexes with 3-aminopyridine, where it typically coordinates to metal centers through the pyridyl nitrogen atom and/or the amino group.

However, for this compound, there is a conspicuous absence of information regarding its role as a ligand in the formation of metal complexes. Consequently, details pertaining to the following critical aspects, as outlined in the initial query, could not be found:

Design and Synthesis of Metal Complexes: No documented methods for the synthesis of mononuclear or polynuclear complexes using this compound as a ligand are available.

Chelation Modes and Binding Sites: There is no experimental or theoretical data on how this compound would coordinate to a metal center, specifically concerning the involvement of the pyridyl-N, amino-N, or the nitrile-N in chelation.

Structural Characterization: No X-ray crystallographic data or advanced spectroscopic studies (such as solid-state NMR, XAS, or EPR) have been published for any metal complexes of this compound.

Electronic and Magnetic Properties: Information on the electronic and magnetic properties of such hypothetical complexes is non-existent in the reviewed literature.

This lack of available data prevents the generation of a scientifically accurate and informative article on the coordination chemistry of this compound at this time. Further experimental research would be required to elucidate the coordination behavior of this specific compound and its potential to form novel metal complexes.

Coordination Chemistry and Metal Complexation

Electronic and Magnetic Properties of Metal Complexes

Ligand Field Theory and Crystal Field Stabilization

Ligand Field Theory (LFT) is a model that describes the bonding and electronic structure of coordination complexes. wikipedia.org It extends Crystal Field Theory by considering the covalent nature of metal-ligand bonds. wikipedia.orglibretexts.org When ligands approach a central metal ion, the degeneracy of the metal's d-orbitals is lifted. libretexts.orgoregonstate.edu In an octahedral complex, where six ligands coordinate to the metal, the d-orbitals split into two sets of different energies: the lower-energy t₂g set (dxy, dxz, dyz) and the higher-energy eg set (dx²-y², dz²). oregonstate.edu

The energy separation between these sets is known as the ligand field splitting parameter (Δo). The strength of the ligand determines the magnitude of this splitting. The Crystal Field Stabilization Energy (CFSE) is the energy stabilization gained by placing electrons in the lower-energy t₂g orbitals. For a given metal ion, a stronger ligand field results in a larger Δo and greater CFSE.

For a d⁷ Co(II) ion in a high-spin octahedral complex with 3-aminopyridine (B143674), the electronic configuration is t₂g⁵ eg². scirp.org The CFSE can be calculated as: CFSE = (5 x -0.4Δo) + (2 x 0.6Δo) = -2.0Δo + 1.2Δo = -0.8Δo

For a d⁸ Ni(II) ion, the configuration is t₂g⁶ eg², resulting in a CFSE of: CFSE = (6 x -0.4Δo) + (2 x 0.6Δo) = -2.4Δo + 1.2Δo = -1.2Δo

Magnetic Susceptibility and Spin State Analysis

Magnetic susceptibility measurements provide valuable insight into the electronic structure of metal complexes, specifically the number of unpaired electrons. oregonstate.edu This information allows for the determination of the spin state (high-spin or low-spin) of the central metal ion. scirp.org Studies on transition metal complexes with the related 3-aminopyridine (3-APy) ligand have provided key data in this area. scirp.orgresearchgate.net

For example, the magnetic moment of a Mn(II) complex with 3-APy was found to be 5.85 Bohr Magnetons (BM), which is indicative of a high-spin d⁵ configuration with five unpaired electrons. scirp.org Similarly, a Co(II) complex exhibited a magnetic moment of 5.17 BM, consistent with a high-spin d⁷ state in an octahedral environment. scirp.org Nickel(II) complexes showed values around 3.20 BM, characteristic of a d⁸ configuration with two unpaired electrons in an octahedral field. scirp.org Copper(II) complexes, with a d⁹ configuration, displayed magnetic moments of approximately 1.77 BM, corresponding to one unpaired electron. scirp.org

Table 1: Magnetic Properties of 3-Aminopyridine Metal Complexes This interactive table summarizes the magnetic susceptibility data for various transition metal complexes involving the 3-aminopyridine ligand.

| Metal Ion | Electronic Configuration | Measured Magnetic Moment (BM) | Spin State | Geometry |

|---|---|---|---|---|

| Mn(II) | d⁵ | 5.85 | High-spin | Octahedral |

| Co(II) | d⁷ | 5.17 | High-spin | Octahedral |

| Ni(II) | d⁸ | 3.20 | High-spin | Octahedral |

| Cu(II) | d⁹ | 1.77 | High-spin | Octahedral |

| Zn(II) | d¹⁰ | Diamagnetic | N/A | Octahedral |

Data sourced from Moustafa, I., et al. (2022). scirp.org

Redox Chemistry of Metal Complexes

The redox properties of metal complexes are fundamental to their potential applications in catalysis, sensing, and materials science. These properties are often investigated using electrochemical techniques like cyclic voltammetry.

Electrochemical Studies (Cyclic Voltammetry)

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox behavior of chemical species. cmu.edunih.gov It can reveal the formal reduction potentials and the stability of different oxidation states of a metal complex.

Studies on iron and copper complexes of Triapine, a derivative of 3-aminopyridine, demonstrate redox activity. The iron(III) complex shows a reversible redox couple for the Fe(III)/Fe(II) transition at a half-wave potential (E₁/₂) of +0.01 V (vs. NHE). nih.gov In contrast, the copper(II) complex undergoes an irreversible reduction at a peak potential of +0.07 V. nih.gov The electrochemical behavior of cobalt complexes with polypyridine ligands, which are structurally related to 3-aminopyridine, has also been thoroughly investigated, showing distinct, reversible redox events corresponding to Co(III)/Co(II) and Co(II)/Co(I) couples. nih.gov The precise potentials are sensitive to the specific ligand structure and the solvent used. cmu.eduresearchgate.net For instance, CV studies of a 3-aminopyridine-modified electrode showed characteristic reduction waves, confirming the electrochemical activity of the surface-bound species. researchgate.net

Table 2: Electrochemical Data for Related Aminopyridine Metal Complexes This interactive table presents key cyclic voltammetry data for metal complexes containing aminopyridine or related polypyridine ligands.

| Complex/System | Redox Couple | Potential (V vs. reference) | Characteristics |

|---|---|---|---|

| [Fe(III)(Triapine)₂]⁺ | Fe(III)/Fe(II) | E₁/₂ = +0.01 (vs. NHE) | Reversible |

| [Cu(II)(Triapine)] | Cu(II) reduction | Eₚ = +0.07 (vs. NHE) | Irreversible |

| [Co(bpy)₃]²⁺ | Co(III)/Co(II) | E₁/₂ = +0.33 (vs. Ag/Ag⁺) | Reversible |

| [Co(bpy)₃]²⁺ | Co(II)/Co(I) | E₁/₂ = -0.97 (vs. Ag/Ag⁺) | Reversible |

Data sourced from Kowol, C.R., et al. (2011) nih.gov and Ferreira, H., et al. (2019). nih.gov

Metal-Ligand Charge Transfer (MLCT) Phenomena

Metal-to-Ligand Charge Transfer (MLCT) is an electronic transition in which an electron moves from a molecular orbital that is predominantly metal-based to one that is primarily ligand-based. libretexts.org These transitions are often responsible for the intense colors of many transition metal complexes and are crucial for their photochemical properties. libretexts.orgscience.gov

For MLCT to occur, the metal must be in a relatively low oxidation state (electron-rich) and the ligand must possess low-lying π* orbitals (a π-acceptor). libretexts.org The pyridine (B92270) ring in 3-aminopyridine and its derivatives provides such π* orbitals. Spectrophotometric studies have confirmed the formation of charge-transfer complexes between 3-aminopyridine and various π-acceptors like tetracyanoethylene (B109619) (TCNE) and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). researchgate.netnih.gov The formation of these intensely colored complexes is direct evidence of charge-transfer interactions. The energy of the MLCT band (E_CT) is dependent on the specific donor (metal complex) and acceptor (ligand). nih.gov These phenomena are key to developing photosensitizers and materials for light-emitting applications. science.gov

Based on a comprehensive review of available scientific literature, there is currently insufficient specific information on the chemical compound “3-Aminopyridine-2-butyronitrile” to generate a detailed article covering the requested topics in catalysis and materials science.

The search for research findings related to the catalytic applications, involvement in supramolecular assemblies, or incorporation into functional polymers and frameworks for this specific compound did not yield the necessary data to fulfill the detailed outline provided. The available literature focuses on the broader class of aminopyridines or other derivatives, but not specifically on this compound. Therefore, an article that strictly adheres to the requested outline and focuses solely on this compound cannot be constructed at this time.

Applications in Catalysis and Materials Science

Role as Intermediate in Specialty Chemical Synthesis

As a functionalized pyridine (B92270) derivative, 3-Aminopyridine-2-butyronitrile possesses reactive sites—the amino group and the nitrile group—that suggest its potential as an intermediate in the synthesis of more complex molecules. However, specific examples of its use in the production of specialty chemicals are not extensively documented.

Pyridine-containing compounds are a significant class of agrochemicals, encompassing herbicides, insecticides, and fungicides. The pyridine ring is a key structural motif in many commercially successful products. While 3-aminopyridine (B143674), the parent amine of the compound , is noted as a starting material for the synthesis of various pesticides, specific research detailing the use of this compound as a direct precursor in the synthesis of agrochemicals is not found in the surveyed literature. The potential exists for the butyronitrile (B89842) side chain to be chemically modified to create novel active ingredients, but published examples of such conversions are currently unavailable.

The core structure of 3-aminopyridine is a known building block for the synthesis of azo dyes. The amino group can be diazotized and then coupled with various aromatic compounds to produce a wide range of colors. However, a direct link between this compound and the synthesis of specific dyes or pigments could not be established from the available scientific literature. The presence of the butyronitrile group could potentially influence the final properties of a dye molecule, such as its solubility or lightfastness, but there is no current research to support its use as an intermediate in this context.

Investigations of Biological Relevance: Mechanistic and in Vitro Studies

Molecular Interactions with Biological Targets

The activity of 3-AP at the molecular level is characterized by its targeted interaction with specific enzymes crucial for cell survival and replication.

The primary molecular target of 3-AP is ribonucleotide reductase (RR), a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, which is the rate-limiting step in the biosynthesis of DNA. nih.govfrontiersin.orgmdpi.com The mammalian version of this enzyme is composed of two distinct subunits, R1 and R2. nih.govmdpi.com The R2 subunit contains a non-heme iron center and a tyrosyl free radical, both of which are essential for the enzyme's catalytic activity. nih.gov

3-AP functions as a potent inhibitor of RR by interacting with the R2 subunit. nih.gov Its mechanism of action involves a high-affinity binding with the non-heme iron, effectively chelating it. nih.gov This interaction disrupts the tyrosyl free radical, which is necessary to initiate the nucleotide reduction process. nih.gov By incapacitating the R2 subunit, 3-AP halts the production of deoxyribonucleotides, thereby preventing DNA synthesis and repair. frontiersin.orgnih.gov

Studies comparing 3-AP with other related α-(N)-heterocyclic carboxaldehyde thiosemicarbazones (HCTs) have demonstrated its superior inhibitory effects. For instance, 3-AP and its analog, 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone (3-AMP), were found to be the most active compounds in a series with respect to inhibiting RR activity. nih.gov The inhibitory potency of 3-AP has also been shown to be considerably greater than that of hydroxyurea, another well-known RR inhibitor. nih.gov

| Compound/Derivative | Target Enzyme | Effect on Activity | Reference |

| 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP) | Ribonucleotide Reductase (RR) | Potent inhibitor; binds non-heme iron in R2 subunit. | nih.gov |

| 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone (3-AMP) | Ribonucleotide Reductase (RR) | Potent inhibitor; comparable in activity to 3-AP. | nih.gov |

| 5-Aminopyridine-2-carboxaldehyde thiosemicarbazone (5-AP) | Ribonucleotide Reductase (RR) | Slightly less active inhibitor compared to 3-AP. | nih.gov |

| N-Acetyl-3-AP | Ribonucleotide Reductase (RR) | 10-fold less active as an inhibitor compared to 3-AP. | nih.gov |

| Hydroxyurea | Ribonucleotide Reductase (RR) | Less potent inhibitor compared to 3-AP. | nih.gov |

The primary binding interaction of 3-AP is with its protein target, the R2 subunit of ribonucleotide reductase, through chelation of its non-heme iron. nih.gov This targeted action is distinct from compounds that directly interact with nucleic acids. Evidence suggests that 3-AP's mechanism does not involve direct binding to DNA. nih.gov Instead of intercalating into the DNA helix or causing strand scission itself, its effect on DNA is indirect. By inhibiting ribonucleotide reductase, 3-AP depletes the cellular pool of deoxyribonucleotides, which are the essential building blocks for DNA synthesis and repair. frontiersin.orgnih.gov This was demonstrated in studies where 3-AP markedly inhibited the incorporation of [14C]cytidine into DNA by preventing the formation of [14C]deoxyribonucleotides, without affecting the incorporation of precursors into RNA. nih.gov This confirms that the DNA molecule itself is not the primary target, but rather the enzymatic machinery that produces its components.

Cellular Mechanistic Studies (In Vitro)

In vitro studies using various cell lines have elucidated the cellular consequences of 3-AP's molecular actions, confirming its mechanism and cytotoxic effects.

The inhibition of ribonucleotide reductase by 3-AP directly modulates the DNA synthesis pathway. In vitro experiments have shown that treatment with 3-AP leads to a pronounced decrease in the incorporation of labeled DNA precursors, such as [3H]thymidine, into cellular DNA. nih.gov This effect occurs without a corresponding inhibition of RNA synthesis, as measured by the incorporation of [3H]uridine. nih.gov This specific inhibition of the DNA synthesis pathway confirms that the compound's primary cellular effect is the shutdown of deoxyribonucleotide production. nih.govnih.gov The duration of DNA synthesis inhibition in cancer cells treated with 3-AP is significantly longer than that observed with hydroxyurea, highlighting its sustained cellular impact. nih.gov

The mechanism-based inhibition of DNA synthesis translates to significant cytotoxic activity against various cancer cell lines in vitro. 3-AP has demonstrated potent antiproliferative effects in cell lines such as L1210 murine leukemia, human KB nasopharyngeal carcinoma, 41M human ovarian cancer, and SK-BR-3 human breast cancer. nih.govnih.govnih.gov Notably, hydroxyurea-resistant L1210 and KB cell sublines remain fully sensitive to 3-AP, indicating its distinct and more potent mechanism of action. nih.gov

The cytotoxicity of 3-AP can be modulated by coordinating it with different metals. Studies involving gallium(III) and iron(III) complexes of 3-AP revealed that coordination to gallium(III) generally increased its cytotoxic activity, whereas the iron(III) complexes showed reduced cytotoxicity compared to the metal-free compound. nih.gov This suggests that the nature of the metal complex influences the compound's ability to interfere with cellular processes.

| Cell Line | Compound | IC50 / Effect | Reference |

| L1210 (Murine Leukemia) | 3-AP | Potent growth inhibitor. | nih.gov |

| L1210 (Murine Leukemia) | 3-AMP | Potent growth inhibitor. | nih.gov |

| L1210 (Murine Leukemia) | N-Acetyl-3-AP | 8-fold less active as a growth inhibitor than 3-AP. | nih.gov |

| 41M (Human Ovarian Cancer) | 3-AP | Antiproliferative activity observed. | nih.gov |

| SK-BR-3 (Human Breast Cancer) | 3-AP | Antiproliferative activity observed. | nih.gov |

| 41M and SK-BR-3 | Gallium(III) complex of 3-AP | Increased cytotoxicity compared to metal-free 3-AP. | nih.gov |

| 41M and SK-BR-3 | Iron(III) complex of 3-AP | Reduced cytotoxic activity compared to metal-free 3-AP. | nih.gov |

Structure-Activity Relationship (SAR) Studies for Biological Probes

Structure-activity relationship (SAR) studies have been crucial in understanding the chemical features of 3-AP that are essential for its biological activity and in guiding the development of more effective analogs. These studies have highlighted the importance of the aminopyridine core and the thiosemicarbazone side chain.

Key findings from SAR studies include:

Position of the Amino Group: The position of the amino group on the pyridine (B92270) ring is critical for activity. 3-Aminopyridine (B143674) derivatives (like 3-AP and 3-AMP) are significantly more potent inhibitors of both ribonucleotide reductase and cell growth compared to their 5-aminopyridine counterparts (5-AP and 5-AMP). nih.gov This indicates that the ortho-position of the amino group relative to the thiosemicarbazone side chain is optimal for its biological function.